3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
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Overview
Description
3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with a chloromethyl group attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrazolo[1,5-A]pyridine core.
Chloromethylation: The chloromethyl group is introduced at the third position of the pyrazolo[1,5-A]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: Oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . This interaction can disrupt key biological pathways, making the compound a valuable tool for studying cellular processes and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: This compound has a similar chloromethyl group but lacks the pyrazolo[1,5-A]pyridine core.
4-(Chloromethyl)pyridine: Another related compound with the chloromethyl group at a different position on the pyridine ring.
Uniqueness
The presence of the pyrazolo[1,5-A]pyridine core enhances its ability to interact with biological targets and participate in diverse chemical reactions .
Properties
CAS No. |
1194508-29-6 |
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Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
3-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H11ClN2/c9-5-7-6-10-11-4-2-1-3-8(7)11/h6H,1-5H2 |
InChI Key |
CTIHHJGRIJIQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C=N2)CCl)C1 |
Origin of Product |
United States |
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